Sulodexide

Vue d'ensemble

Description

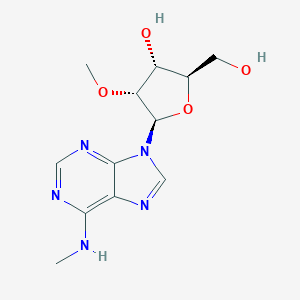

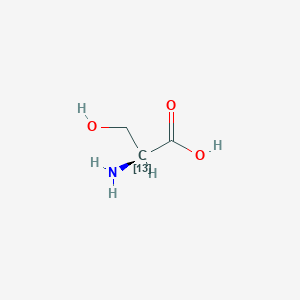

N6,O2'-Dimethyladenosine is naturally occurring modified nucleoside in RNA. It was reported in the preparation of alkylated adenosines as antihypertensive agents.

Applications De Recherche Scientifique

Inhibition de la contraction artérielle

Il a été constaté que le sulodexide (SDX) inhibe la contraction artérielle par l'intermédiaire de la voie du monoxyde d'azote dépendante de l'endothélium . Il est connu pour restaurer le glycocalyx, offrir une protection endothéliale et réguler la perméabilité . Il possède également des propriétés antithrombotiques et anti-inflammatoires et a démontré des effets vasodilatateurs artériels .

Prévention de la dysfonction endothéliale induite par l'hyperglycémie

Il a été démontré que le this compound prévient la dysfonction endothéliale induite par l'hyperglycémie dans la rétine . Il a un effet protecteur contre la dysfonction endothéliale induite par une forte concentration de glucose dans les artérioles rétiniennes .

Traitement des maladies vasculaires

Le this compound est utilisé en clinique pour la prophylaxie et le traitement des maladies vasculaires présentant un risque accru de thrombose, notamment la claudication intermittente, la maladie artérielle occlusive périphérique et la phase post-infarctus du myocarde .

Traitement de la néphropathie diabétique

Le this compound a été étudié pour le traitement de la néphropathie diabétique . Il a été constaté qu'il réduisait le taux d'excrétion d'albumine chez les sujets atteints de néphropathie .

Traitement de la neuropathie diabétique

Le this compound a également été étudié comme traitement de la neuropathie diabétique . Il s'agit d'un type de lésion nerveuse qui peut survenir avec le diabète, provoquant souvent des engourdissements et des douleurs.

Cicatrisation des ulcères trophiques associés au diabète

Il a été constaté que le this compound accélère la cicatrisation des ulcères trophiques associés au diabète

Mécanisme D'action

Target of Action

Sulodexide is a highly purified mixture of glycosaminoglycans composed of dermatan sulfate (DS) and fast-moving heparin (FMH) . The primary targets of this compound are antithrombin III (AT III) and heparin cofactor II (HCII) . These targets play a crucial role in the coagulation system, where they inhibit thrombin and other serine proteases involved in blood clotting .

Mode of Action

This compound exerts its anticoagulant and antithrombotic action through interactions with both AT and HCII . The thrombin inhibition produced by this compound is due to the additive effect of its components, namely, HCII catalysis by DS and antithrombin-III catalysis by FMH . It also exerts its antithrombotic activity through dose-dependent inhibition of activated coagulation factor X, as well as inhibition of platelet aggregation and activation of the circulating and parietal fibrinolytic system .

Biochemical Pathways

This compound potentiates the antiprotease activities of both antithrombin III and heparin cofactor II simultaneously . This results in the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots . Additionally, it has been shown to have effects on the fibrinolytic system, platelets, endothelial cells, inflammation, and more recently metalloproteases .

Pharmacokinetics

This compound is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans . This compound is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours. The fecal and bile routes remove the rest of the drug over 48 hours, which accounts for 23.5+/-2.5% for both routes .

Result of Action

The administration of this compound results in the release of lipoprotein lipase and has been shown to reduce the circulating level of lipids . It has also shown to decrease the viscosity of both whole blood and plasma . Clinically, this compound is used for the prophylaxis and treatment of thromboembolic diseases . Research has also demonstrated the beneficial effects of this compound in animal models of reperfusion injury and the treatment of diabetic nephropathy .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of an intact endothelium is critical for its action . This compound exerts a concentration-dependent inhibition on arterial contraction, emphasizing the critical role of an intact endothelium and nitric oxide-mediated pathways in this process . This underscores this compound’s potential in treating endothelial dysfunction-related pathologies .

Analyse Biochimique

Biochemical Properties

Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions . It is capable of inhibiting both anti-IIa and anti-Xa . It promotes fibrinolytic activity by releasing tissue plasminogen activator and reduces plasminogen activator inhibitor .

Cellular Effects

This compound has been shown to have endothelial protective properties by inducing the overexpression of growth factors important for the protection of organs . It also has anti-inflammatory properties via its effect on the release of inflammatory mediators from macrophages . In endothelial cells during sepsis, this compound improves vascular permeability via glycocalyx remodeling .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with antithrombin III and heparin cofactor II . Thrombin inhibition produced by this compound is due to the additive effect of its components, namely, heparin cofactor II catalysis by dermatan sulfate and antithrombin-III catalysis by fast-moving heparin .

Temporal Effects in Laboratory Settings

This compound can reduce the early, but not late, proteinuria in radiation nephropathy in rats . In addition, this compound did not affect urine TGF-β established albuminuria or mesangial matrix expansion in a chronic model of diabetic kidney disease in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, Sprague–Dawley rats received kidney radiation and were treated with 15 mg/kg/day this compound . The effects of this compound on proteinuria were significant at 4 and 8 weeks but not at 12 weeks .

Metabolic Pathways

This compound is mainly metabolized in the liver . It is eliminated via the renal, fecal, and bile routes . The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours .

Transport and Distribution

This compound reaches high concentrations in the plasma and is widely distributed in the endothelial layer . Binding to endothelial cell receptors in arteries and veins contributes to its rapid distribution profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the endothelial layer of arteries and veins . This localization is facilitated by its binding to endothelial cell receptors, contributing to its rapid distribution profile .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYSXUXXBDSYRT-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206530 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57817-83-1, 57821-29-1 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6,2'-O-DIMETHYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)